5-Norbornene-2-endo,3-exo-dicarboxylic acid
CAS No.: 1200-88-0
Cat. No.: VC20944269
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1200-88-0 |
|---|---|
| Molecular Formula | C9H10O4 |
| Molecular Weight | 182.17 g/mol |
| IUPAC Name | (1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5+,6-,7-/m1/s1 |
| Standard InChI Key | NIDNOXCRFUCAKQ-XZBKPIIZSA-N |
| Isomeric SMILES | C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2C(=O)O)C(=O)O |
| SMILES | C1C2C=CC1C(C2C(=O)O)C(=O)O |
| Canonical SMILES | C1C2C=CC1C(C2C(=O)O)C(=O)O |
Introduction
Chemical Identity and Structure
5-Norbornene-2-endo,3-exo-dicarboxylic acid is a bicyclic compound with the molecular formula C9H10O4 and a molecular weight of 182.176 . It features a norbornene core (bicyclo[2.2.1]hept-5-ene) with two carboxylic acid groups attached at the 2 and 3 positions in an endo and exo configuration, respectively. This specific stereochemical arrangement distinguishes it from its isomers and contributes significantly to its unique chemical behavior.
Identification Parameters
The compound is registered with several key identifiers that facilitate its recognition in chemical databases and literature:
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature:
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Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (2-endo,3-exo)-
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2-Norbornene-5,6-trans-dicarboxylic acid
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endo-exo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
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trans-1,4-Endomethylene-D5-cyclohexene-2,3-dicarboxylic acid
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trans-5-Norbornene-2,3-dicarboxylic acid
Synthesis and Preparation Methods
The compound can be synthesized through various routes, with the Diels-Alder reaction being the predominant approach. This section examines the primary synthetic pathways and factors influencing stereochemical outcomes.
Diels-Alder Reaction
A common synthetic route involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis to yield the dicarboxylic acid. The stereochemistry of the product is highly dependent on reaction conditions, including temperature, solvent polarity, and catalyst selection.
Stereochemical Control in Synthesis
The ratio of endo/exo isomers represents a critical parameter in the synthesis of norbornene derivatives. While the endo pathway typically exhibits a lower energy barrier in Diels-Alder reactions, the exo-isomer demonstrates greater structural stability . Recent advances in microreactor technology have enabled improved control over stereochemical outcomes.
A study on the related anhydride form reported achieving an exo/endo ratio of up to 1.19:1 with almost 100% conversion and 98% selectivity using a continuous-flow microreactor operating at 260°C and 4 MPa . This represents a significant advancement in stereochemical control, as traditional methods typically yield predominantly endo products.
Factors Influencing Stereoselectivity
Several key factors influence the stereochemical outcome of these synthesis reactions:
Chemical Reactivity
The reactivity of 5-Norbornene-2-endo,3-exo-dicarboxylic acid is governed by both its bicyclic structure and the presence of two carboxylic acid groups in specific stereochemical orientations.
Ring-Opening Metathesis Polymerization (ROMP)
The norbornene core participates in ROMP using Grubbs catalysts, forming polymers with controlled molecular weights. The exo configuration enhances reactivity due to reduced steric hindrance, leading to polymers with distinctive properties including high thermal stability with decomposition temperatures exceeding 300°C.
Functionalization of Carboxylic Groups
The carboxylic acid groups are amenable to various derivatization reactions:
Amidation Reactions
Reaction with amines (e.g., hydroxylamine) leads to the formation of imides while maintaining the original stereochemistry. This reactivity is particularly valuable for creating functionalized derivatives for specific applications.
Anhydride Formation
Dehydration of the compound yields 5-norbornene-2,3-dicarboxylic anhydride, an important precursor for epoxy resins and other materials. The conversion to anhydride represents a significant pathway for further functionalization.
Oxidation and Reduction Reactions
Under strong oxidizing conditions (e.g., KMnO4), the compound can form anhydrides or ketones. Reduction with LiAlH4 can convert the carboxylic acid groups to primary alcohols, though accessibility may be limited by the bicyclic structure.
Thiol-Ene Click Chemistry
The strained double bond in the norbornene structure undergoes radical-mediated thiol-ene reactions, enabling crosslinking in polymer networks. This reactivity is particularly valuable in materials science applications.
Comparative Reactivity of Isomers
The stereochemistry of norbornene dicarboxylic acids significantly influences their reactivity patterns. The exo and endo configurations display distinctive behaviors in various reaction types:
| Reaction Type | endo Isomer Reactivity | exo Isomer Reactivity |
|---|---|---|
| ROMP | Moderate | High |
| Hydrolysis | Slower | Faster |
| Thiol-Ene | Comparable | Comparable |
| Table 3: Comparative reactivity of norbornene dicarboxylic acid isomers in selected reactions. | ||
| This differential reactivity has important implications for synthetic planning and the selection of appropriate isomers for specific applications. |
Biological Activity
Research has revealed several interesting biological properties of 5-Norbornene-2-endo,3-exo-dicarboxylic acid and its derivatives, with potential implications for medical and pharmaceutical applications.
Anti-Adhesion Properties
Norbornene derivatives have demonstrated significant anti-adhesion properties against fungal pathogens, particularly Candida albicans. Studies on glycosides based on norbornene scaffolds have shown that certain compounds can inhibit the adhesion of C. albicans to buccal epithelial cells.
Specifically, cis-endo-norbornene derivatives have demonstrated up to 65% inhibition of yeast adherence at a concentration of 138 μM, outperforming other tested compounds. This inhibition capacity varies significantly based on structural features:
| Compound Type | Inhibition (%) | Concentration (μM) |
|---|---|---|
| Divalent cis-norbornene | 65 | 138 |
| Divalent trans-norbornene | 46 | 138 |
| Monovalent derivatives | 17-43 | 138 |
| Table 4: Anti-adhesion properties of norbornene derivatives against Candida albicans. |
Receptor Binding and Pharmacological Activity
5-Norbornene derivatives have been investigated for their interactions with serotonin receptors. Compounds derived from 5-norbornene-2-carboxamide have shown affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors. Many of these compounds act as agonists for the 5-HT1A receptor with potencies in the submicromolar range:
| Compound Name | EC50 (nM) | Receptor Type |
|---|---|---|
| Norbo-4 | 181 | 5-HT1A |
| Norbo-8 | 194 | 5-HT1A |
| Norbo-10 | 165 | 5-HT1A |
| Table 5: Serotonin receptor binding affinities of selected norbornene derivatives. | ||
| These findings suggest potential applications in the development of novel pharmaceutical compounds targeting serotonergic systems. |
Analytical Characterization
Verification of the structure and purity of 5-Norbornene-2-endo,3-exo-dicarboxylic acid requires specific analytical methodologies that can distinguish between isomeric forms.
Spectroscopic Analysis
Several spectroscopic techniques are employed for structural confirmation:
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Melting Point Analysis: The expected range is 173–181°C
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IR Spectroscopy: Identifies characteristic carbonyl stretches (C=O) at approximately 1770–1790 cm−1
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NMR Spectroscopy: Critical for confirming endo/exo stereochemistry through coupling constants and ring proton shifts
Chromatographic Methods
High-performance liquid chromatography (HPLC) with polar stationary phases is effective for resolving isomer mixtures and determining purity. This represents a crucial step in quality control for both research and industrial applications.
Physicochemical Properties
The compound has specific physicochemical characteristics that influence its behavior in various applications:
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pKa: Predicted to be approximately 3.91 for the carboxylic acid protons
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Solubility: Limited water solubility, but soluble in various organic solvents
Applications
The unique structure and reactivity of 5-Norbornene-2-endo,3-exo-dicarboxylic acid contribute to its diverse applications across multiple fields.
Chemical Synthesis
The compound serves as a valuable building block for the synthesis of polymers, dendrimers, and other complex molecules. Its defined stereochemistry provides predictable reaction pathways for creating structurally precise products.
Materials Science
In materials science, the compound contributes to the development of high-performance materials, including:
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Specialized polyamides and polyesters
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Thermally stable polymers
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Photoresist materials
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Cross-linked polymer networks
Medicinal Chemistry
Research into the compound's potential medicinal applications includes:
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Drug delivery systems
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Pharmaceutical precursors
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Development of compounds with anti-adhesion properties
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Creation of serotonergic ligands
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